molecular formula C11H16ClN3O B1479152 (1-(6-氯嘧啶-4-基)-4,4-二甲基吡咯烷-3-基)甲醇 CAS No. 2092798-86-0

(1-(6-氯嘧啶-4-基)-4,4-二甲基吡咯烷-3-基)甲醇

货号 B1479152
CAS 编号: 2092798-86-0
分子量: 241.72 g/mol
InChI 键: VVYRPUKMEMZSAY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Reactions Analysis

The specific chemical reactions involving “(1-(6-Chloropyrimidin-4-yl)-4,4-dimethylpyrrolidin-3-yl)methanol” are not available in the sources retrieved .

科学研究应用

催化应用

研究表明合成了具有双齿 N,O 型配体的镍配合物,突出了它们在乙烯催化低聚中的应用。此类配合物在主要生产乙烯二聚体和三聚体方面显示出有希望的结果,其中特定体系实现了高周转频率 (Kermagoret 和 Braunstein,2008)

抗菌和抗癌剂

已经合成了新型的吡唑衍生物,包括具有吡唑基部分和吡唑并[4,3-d]-嘧啶衍生物的吡唑衍生物,并评估了它们的抗菌和抗癌活性。该类中的一些化合物表现出比参考药物多柔比星更高的抗癌活性,展示了开发新的治疗剂的潜力 (Hafez、El-Gazzar 和 Al-Hussain,2016)

分子结构分析

与“(1-(6-氯嘧啶-4-基)-4,4-二甲基吡咯烷-3-基)甲醇”相关的化合物的晶体和分子结构已被广泛研究,为设计具有所需性质的新分子的潜在应用提供了见解。例如,分析详细说明了分子间氢键类型和这些结构对分子堆积的影响 (Lakshminarayana 等,2009)

超分子结构

对相关化合物构建的超分子结构的研究揭示了氢键对碱基配对和分子堆积的影响。这项研究有助于我们了解核酸结构及其功能,这对分子生物学和药理学的进步至关重要 (Cheng 等,2011)

未来方向

The future directions for the study and application of “(1-(6-Chloropyrimidin-4-yl)-4,4-dimethylpyrrolidin-3-yl)methanol” are not available in the sources retrieved .

属性

IUPAC Name

[1-(6-chloropyrimidin-4-yl)-4,4-dimethylpyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-11(2)6-15(4-8(11)5-16)10-3-9(12)13-7-14-10/h3,7-8,16H,4-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYRPUKMEMZSAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1CO)C2=CC(=NC=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(6-Chloropyrimidin-4-yl)-4,4-dimethylpyrrolidin-3-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(6-Chloropyrimidin-4-yl)-4,4-dimethylpyrrolidin-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-(6-Chloropyrimidin-4-yl)-4,4-dimethylpyrrolidin-3-yl)methanol
Reactant of Route 3
(1-(6-Chloropyrimidin-4-yl)-4,4-dimethylpyrrolidin-3-yl)methanol
Reactant of Route 4
Reactant of Route 4
(1-(6-Chloropyrimidin-4-yl)-4,4-dimethylpyrrolidin-3-yl)methanol
Reactant of Route 5
Reactant of Route 5
(1-(6-Chloropyrimidin-4-yl)-4,4-dimethylpyrrolidin-3-yl)methanol
Reactant of Route 6
Reactant of Route 6
(1-(6-Chloropyrimidin-4-yl)-4,4-dimethylpyrrolidin-3-yl)methanol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。